N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives has been reported in the literature . For instance, one study synthesized sixteen novel derivatives of ®-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors . Another study reported the synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids .
Chemical Reactions Analysis
While specific chemical reactions involving “N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide” are not detailed in the available literature, benzothiazole derivatives have been studied for their reactivity . For instance, one study reported the synthesis of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives via direct coupling of 2-aminobenzothiazole with carboxylic acids .
Scientific Research Applications
Antioxidant Activity
Compounds related to the thiazole ring, such as the one , have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been found to possess analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain management drugs .
Anti-inflammatory Activity
These compounds have also shown anti-inflammatory effects . Inflammation is a biological response to harmful stimuli, and substances with anti-inflammatory properties can help reduce this response .
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This suggests their potential use in the development of new antimicrobial and antifungal agents .
Antiviral Activity
Compounds related to the thiazole ring have been found to possess antiviral properties . This makes them potential candidates for the development of new antiviral drugs .
Antitumor or Cytotoxic Activity
Thiazole derivatives have shown antitumor or cytotoxic activities . This suggests their potential use in the development of new cancer treatments .
Neuroprotective Activity
These compounds have also demonstrated neuroprotective effects . Neuroprotective drugs are those that protect nerve cells against damage, degeneration, or impairment of function .
Antinecroptotic Activity
The analogues with carbamide groups exhibited great antinecroptotic activities . Necroptosis is a form of programmed cell death, and substances with antinecroptotic properties can help control this process .
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole ring structure have been found to interact with cyclo-oxygenase (cox) enzymes . These enzymes, specifically COX-1 and COX-2, play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Compounds with similar structures have been shown to inhibit the cox enzymes . This inhibition reduces the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential interaction with COX enzymes . Arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound could reduce the production of these inflammatory mediators .
Pharmacokinetics
Thiazole, a component of the compound’s structure, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could influence its absorption and distribution in the body.
Result of Action
Based on the potential inhibition of cox enzymes, the compound could reduce inflammation and pain by decreasing the production of prostaglandins .
Future Directions
Benzothiazole derivatives have shown promise in various areas of research, particularly as potential therapeutic agents for various diseases . Future research could focus on further exploring the biological activities of “N-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide” and similar compounds, as well as optimizing their synthesis and characterizing their physical and chemical properties.
properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4OS/c1-8-6-13(18-14(21)9-2-3-9)20(19-8)15-17-11-5-4-10(16)7-12(11)22-15/h4-7,9H,2-3H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEXUEYIJJZCRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.